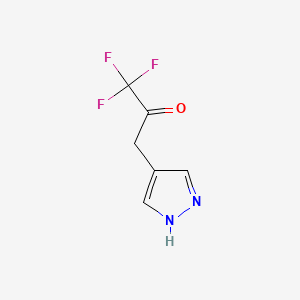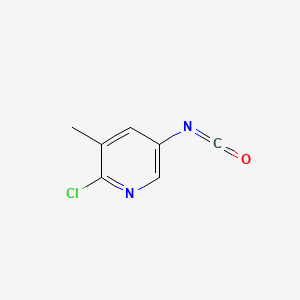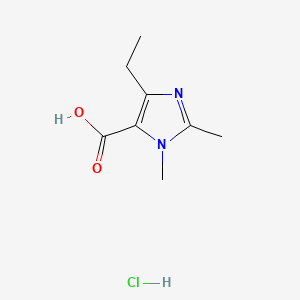
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and pyrazole groups, imparts distinct chemical and physical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .
准备方法
The synthesis of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with hydrazine derivatives under controlled conditions. One common method includes the use of trifluoroacetone and 4-pyrazolecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives .
科学研究应用
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity
作用机制
The mechanism by which 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can be compared with other fluorinated pyrazole derivatives, such as:
1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and solubility.
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: The presence of a quinoline ring introduces additional aromaticity and potential for π-π interactions.
4-Diethylamino-1,1,1-trifluorobut-3-en-2-one: This compound features an enone structure, making it more reactive in Michael addition reactions.
The uniqueness of this compound lies in its balanced combination of stability and reactivity, as well as its ability to participate in a wide range of chemical reactions, making it a versatile tool in various research domains.
属性
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)








![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
